molecular formula C9H10ClNO3 B1624388 1-(3-Chloropropoxy)-4-nitrobenzene CAS No. 79096-54-1

1-(3-Chloropropoxy)-4-nitrobenzene

Cat. No. B1624388
CAS RN: 79096-54-1
M. Wt: 215.63 g/mol
InChI Key: IJKNDFJBFPOWSN-UHFFFAOYSA-N
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Description



  • 1-(3-Chloropropoxy)-4-nitrobenzene is a chemical compound with the molecular formula C₉H₉ClNO₃ .

  • It consists of a benzene ring substituted with a nitro group and a chloropropoxy group.

  • The compound is a pale yellow liquid with a characteristic odor.





  • Synthesis Analysis



    • The synthesis of 1-(3-Chloropropoxy)-4-nitrobenzene can be achieved through various methods, including nucleophilic substitution reactions.

    • One possible route involves the reaction of 4-nitrophenol with 3-chloropropyl chloride in the presence of a base, resulting in the formation of the desired product.





  • Molecular Structure Analysis



    • The molecular structure of 1-(3-Chloropropoxy)-4-nitrobenzene consists of a benzene ring with a nitro group (-NO₂) at one position and a chloropropoxy group (-OCH₂CH₂CH₂Cl) at another position.

    • The chlorine atom is attached to the benzene ring via a three-carbon linker.





  • Chemical Reactions Analysis



    • 1-(3-Chloropropoxy)-4-nitrobenzene can undergo various chemical reactions, including nucleophilic substitution, reduction, and oxidation.

    • For example, it can react with reducing agents to form the corresponding amine or undergo halogenation reactions.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Melting Point : Not available

      • Boiling Point : Approximately 357°C

      • Density : 1.271 g/cm³

      • Appearance : Pale yellow liquid



    • Chemical Properties :

      • The compound is relatively stable under normal conditions.

      • It is soluble in organic solvents like acetone, ether, and chloroform.






  • Scientific Research Applications

    Environmental Remediation

    Research has indicated the effectiveness of certain nitroaromatic compounds in environmental remediation. For example, the reduction of nitro aromatic compounds (NACs) by zero-valent iron metal under anaerobic conditions to less harmful substances illustrates a potential environmental application. This process involves the reduction of nitrobenzene to aniline, with nitrosobenzene acting as an intermediate product. This finding suggests a pathway for treating groundwater contaminants using iron metal, potentially applicable to compounds like "1-(3-Chloropropoxy)-4-nitrobenzene" under similar conditions (Agrawal & Tratnyek, 1996).

    Chemical Synthesis and Industrial Applications

    In chemical synthesis, the manipulation of nitroaromatic compounds' isotopic abundance has been explored. A study on 1-Chloro-3-nitrobenzene (3-CNB), a compound structurally related to "1-(3-Chloropropoxy)-4-nitrobenzene," revealed that biofield energy treatment could alter isotopic abundance ratios. This alteration potentially affects physicochemical and thermal properties, which could be beneficial for synthesizing pharmaceuticals, dyes, and agricultural chemicals. The research provides a foundation for exploring the isotopic engineering of "1-(3-Chloropropoxy)-4-nitrobenzene" for similar applications (Trivedi et al., 2016).

    Material Science and Sensing Applications

    The development of sensitive electrochemical sensors for detecting environmental pollutants has incorporated nitroaromatic compounds. A study on the electrochemical sensing of 1-chloro-4-nitrobenzene, a compound related to "1-(3-Chloropropoxy)-4-nitrobenzene," utilized β-cyclodextrin/carbon nanohorn nanohybrids. This research underscores the potential of "1-(3-Chloropropoxy)-4-nitrobenzene" in designing advanced materials for environmental monitoring, highlighting its role in detecting specific pollutants in water and other media (Kingsford et al., 2018).

    Safety And Hazards



    • The safety data sheet (SDS) for 1-(3-Chloropropoxy)-4-nitrobenzene should be consulted for detailed safety information.

    • It is essential to handle the compound with care, wear appropriate protective equipment, and follow safety protocols.




  • Future Directions



    • Further research could explore the compound’s applications in organic synthesis, pharmaceuticals, or materials science.

    • Investigate its reactivity with other functional groups and potential biological activities.




    properties

    IUPAC Name

    1-(3-chloropropoxy)-4-nitrobenzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10ClNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IJKNDFJBFPOWSN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1[N+](=O)[O-])OCCCCl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H10ClNO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60474309
    Record name 1-(3-Chloro-propoxy)-4-nitro-benzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60474309
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    215.63 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(3-Chloropropoxy)-4-nitrobenzene

    CAS RN

    79096-54-1
    Record name 1-(3-Chloro-propoxy)-4-nitro-benzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60474309
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    To an acetonitrile solution of 2- or 3-thiophene aminoethyl compounds 6 (1 eq) was added either an alkyl methanesulfonate or alkyl halide (e.g. 4-(4-nitrophenyl)-1-butyl methanesulfonate [prepared by reacting 4-(4-nitrophenyl)butane-1-ol with methanesulfonyl chloride in methylene chloride and triethylamine and isolated as a crystalline solid from ether/hexane], 1-(2-chloroethoxy)-4-nitrobenzene or 1-(3-chloropropoxy)-4-nitrobenzene [prepared by reacting 4-nitrophenol (1 eq) with 1-bromo-3-chloropropane (1.5 eq) in methyl ethyl ketone with K2CO3 (2 eq) present and isolated as a yellow oil that was crystallized from ether/hexane, mp 37.5°-38.5° C.] (1.5-2.0 eq) and K2CO3 (5 eq) [for the chloro compounds, Nal (1.4-2 eq) was added]. The mixture was refluxed under nitrogen for 16-18 hours. After the solvent had been removed in vacuo, the oily solid was mixed as a slurry in water and extracted with methylene chloride. The combined methylene chloride extract was washed with water and brine and dried (Na2SO4). Solvent removal produced the crude product that was purified by flash silica gel chromatography using a mixture of ethyl acetate in hexane.
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    Synthesis routes and methods II

    Procedure details

    A solution of 4-Nitrophenol (10 g, 72 mmol) dissolved in acetonitrile (100 ml was charged with potassium carbonate (24.9 g, 180 mmol) and 1-bromo-3-chloropropane (113.2 g, 720 mmol). The mixture was heated and stirred at reflux overnight. The reaction was cooled to room temperature, the solids filtered off and the solvent evaporated under reduced pressure to give the title compound.
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    Synthesis routes and methods III

    Procedure details

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    Synthesis routes and methods IV

    Procedure details

    To a cooled (5°-10° C.) suspension of KOtBu (1.34 g, 11.96 mmol) in DMSO (5 mL) was added a solution of 4-fluoronitrobenzene (1.61 g, 11.39 mmol) and 3-chloro-1-propanol (1.13 g, 11.96 mmol) in DMSO (5 mL). The cooling bath was removed and stirring was continued for 3 hours. The mixture was diluted with water (100 mL) and extracted with ether. The combined extracts were washed with brine, dried (MgSO4), and concentrated to give a brown oil. Purification by flash chromatography (10% EtOAc/hexane) gave 850 mg (35%) of product as a yellow oil.
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    1.13 g
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    Yield
    35%

    Synthesis routes and methods V

    Procedure details

    A mixture of 7.0 g (0.05 mole) of 4-nitrophenol, 15.7 g (0.1 mole) of 1-bromo-3-chloropropane and 20.7 g (0.15 mole) of anhydrous potassium carbonate in 350 ml of acetone was heated at reflux for 17 hr. The mixture was cooled, filtered, and the filtrate was concentrated to give an oil which crystallized. The solid was collected by filtration, washed with petroleum ether, and dried to yield 10.1 g (94%) of the title compound. An analytical sample was prepared from ethyl ether-petroleum ether, m.p. 37°-39° C.
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    Yield
    94%

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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